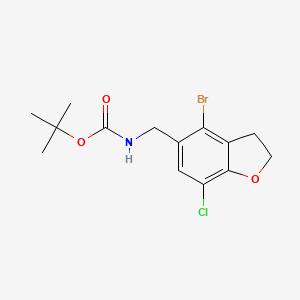
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- is a chemical compound belonging to the quinolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Material: The synthesis often begins with a substituted aniline or a related aromatic compound.
Cyclization: The key step involves cyclization to form the quinolinone core structure.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide.
Methylation: Methyl groups at the 1st and 3rd positions can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while substitution reactions can produce various functionalized quinolinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Quinolinone: The parent compound without substitutions.
7-Chloro-2(1H)-Quinolinone: Lacks the hydroxyl and methyl groups.
4-Hydroxy-2(1H)-Quinolinone: Lacks the chlorine and methyl groups.
Uniqueness
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine, hydroxyl, and methyl groups can enhance its interactions with molecular targets and improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
53207-42-4 |
|---|---|
Formule moléculaire |
C11H10ClNO2 |
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
7-chloro-4-hydroxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-6-10(14)8-4-3-7(12)5-9(8)13(2)11(6)15/h3-5,14H,1-2H3 |
Clé InChI |
DLTYPIRNMDYYMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C(C=C2)Cl)N(C1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)



![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)





